molecular formula C7H9ClF2N2O2S B2496449 5-(Difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride CAS No. 1946814-03-4

5-(Difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride

Cat. No.: B2496449
CAS No.: 1946814-03-4
M. Wt: 258.67
InChI Key: YWLJZFRNFIPOHH-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, a methylpyrazole ring, and a sulfonyl chloride functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various functionalized pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(Chloromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.

    5-(Methyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride: Lacks the fluorine atoms in the methyl group.

Uniqueness

The presence of the difluoromethyl group in 5-(Difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds, which can enhance its biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

5-(difluoromethyl)-1-ethyl-3-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O2S/c1-3-12-5(7(9)10)6(4(2)11-12)15(8,13)14/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLJZFRNFIPOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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